molecular formula C16H20N2O5 B2708338 N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421504-31-5

N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2708338
CAS No.: 1421504-31-5
M. Wt: 320.345
InChI Key: IMRMKPHGLKBVOR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research. It features a hybrid structure combining a 1,3-benzodioxole moiety, a privileged scaffold in drug discovery known for its diverse biological activities , with a 1,9-dioxa-4-azaspiro[5.5]undecane system, a spirocyclic structure that can contribute to molecular rigidity and improved selectivity. Compounds containing the benzodioxol group have been extensively investigated for their potential as enzyme inhibitors. Recent studies have shown that benzodioxol-carboxamide derivatives can exhibit potent inhibitory activity against α-amylase , suggesting potential for research in metabolic disorders . Furthermore, 1,4-benzodioxan analogues have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) , a key target for neurological conditions . Additionally, benzodioxol-based small molecules are being explored as inhibitors of monoacylglycerol lipase (MAGL) , a component of the endocannabinoid system . This unique structural combination makes this compound a compelling candidate for further in vitro and in vivo investigations to elucidate its precise mechanism of action and full research potential. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-15(17-12-1-2-13-14(9-12)22-11-21-13)18-5-8-23-16(10-18)3-6-20-7-4-16/h1-2,9H,3-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRMKPHGLKBVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Spirocyclic Framework: The spirocyclic structure is often synthesized via a multi-step process involving the formation of a lactam intermediate, followed by cyclization reactions.

    Introduction of the Carboxamide Group: The final step involves the amidation of the spirocyclic intermediate with an appropriate amine or amide reagent under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique structural attributes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions, while the spirocyclic structure provides rigidity and specificity in binding. The carboxamide group can form hydrogen bonds, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Spirocyclic Benzodioxole Derivatives

Key Compounds :

  • (3R)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine ()
  • (3S,6S,9R)- and (3S,6R,9S)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl analogs ()

Comparison :

Parameter Target Compound (1,9-dioxa-4-azaspiro) (3R)-Spiro Analogue (3S,6S,9R)-Spiro Analogue
Stereochemistry Not specified 3R configuration 3S,6S,9R configuration
Yield Not reported 18% (crude) 8% (crude), 41% (isolated)
Purity (NMR) Not reported 70:30 ratio Not specified
Synthesis Method Prins cascade cyclization Automated synthesis Automated synthesis

The target compound’s Prins cascade method may offer advantages in scalability compared to automated solid-phase synthesis (used for analogs in ), which showed low yields (3–18%) and variable purity.

Benzodioxole-Containing Carboxamides and Benzamides

Key Compounds :

  • B20 : 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide ()
  • C3 : 4-(Methoxymethyl)-N-(6-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide ()

Comparison :

Parameter Target Compound (1,9-dioxa-4-azaspiro) B20 (Chloromethyl) C3 (Methoxymethyl/Piperazine)
Core Structure Spiromorpholinotetrahydropyran Benzamide Benzamide with piperazine
Functional Groups Carboxamide Chloromethyl Methoxymethyl, piperazine
Solubility Likely moderate (spiro core) Low (chlorine) High (methoxy/piperazine)
Synthesis Prins cyclization Multi-step coupling Multi-step coupling

The target compound’s spirocyclic core may enhance metabolic stability compared to linear benzamides like B20 and C3. Substituents in B20 (chloromethyl) and C3 (methoxymethyl/piperazine) modulate solubility and target binding, suggesting the carboxamide in the target compound balances lipophilicity and hydrogen-bonding capacity.

Thiazole-Based Benzodioxole Derivatives

Key Compounds :

  • Compound 55 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide ()
  • Compound 37 : 4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)-N-methylbenzamide ()

Comparison :

Parameter Target Compound (1,9-dioxa-4-azaspiro) Compound 55 (Thiazole) Compound 37 (Thiazole)
Core Structure Spiromorpholinotetrahydropyran Thiazole-cyclopropane Thiazole-benzamide
Yield Not reported 27% 11%
Bioactivity Undisclosed Likely kinase inhibition Likely kinase inhibition
Synthesis Complexity Moderate (Prins cyclization) High (multi-step) High (multi-step)

Thiazole derivatives exhibit lower yields (11–27%) due to complex coupling steps, whereas the target compound’s synthesis is more streamlined. The spiro core may confer distinct pharmacokinetic properties, such as reduced cytochrome P450 interactions compared to planar thiazole systems.

Spectral Characterization :

    Biological Activity

    N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

    Synthesis and Structural Characteristics

    The compound is synthesized through a multi-step process involving the reaction of various precursors that incorporate the benzo[d][1,3]dioxole moiety, known for its pharmacological significance. The structural formula can be represented as follows:

    C17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{5}

    Anticancer Activity

    Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:

    CompoundCell LineIC50 (µM)
    This compoundHepG22.38
    Doxorubicin (Control)HepG27.46
    This compoundHCT1161.54
    Doxorubicin (Control)HCT1168.29

    These findings indicate that the compound exhibits a lower IC50 compared to the standard chemotherapeutic agent doxorubicin, suggesting a strong potential for anticancer applications .

    The mechanisms through which this compound exerts its anticancer effects include:

    • EGFR Inhibition : The compound has shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
    • Apoptosis Induction : Studies using annexin V-FITC assays have confirmed that treatment with this compound leads to increased apoptosis in cancer cells.
    • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G2/M phase in HepG2 cells .

    Case Studies

    In a study focusing on benzodioxole derivatives, compounds similar to this compound were evaluated for their biological activities:

    • Study Design : A series of derivatives were tested against multiple cancer cell lines including HepG2 and HCT116.
    • Results : Compounds with amide functionalities exhibited enhanced cytotoxicity compared to their non-amide counterparts.

    The results indicated that modifications in the chemical structure significantly impact biological activity and potency .

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